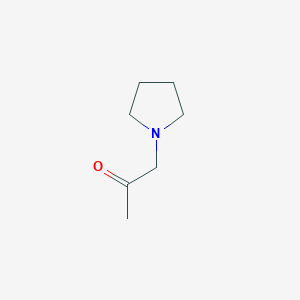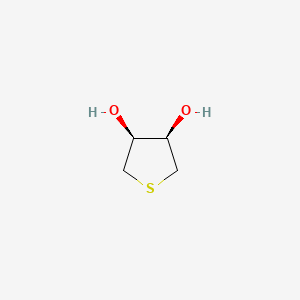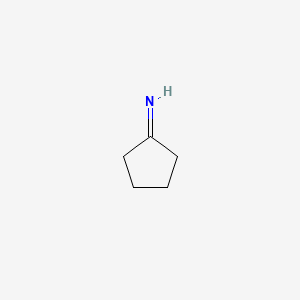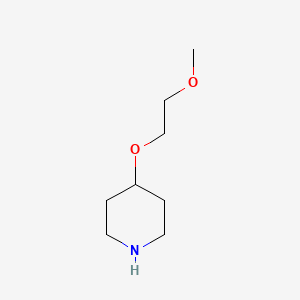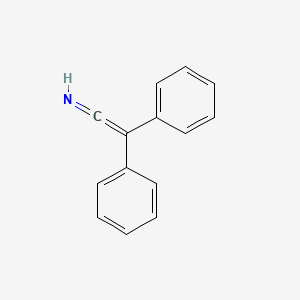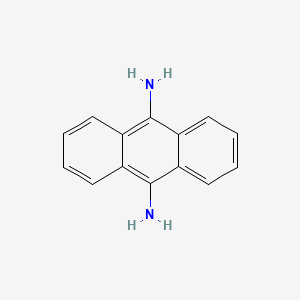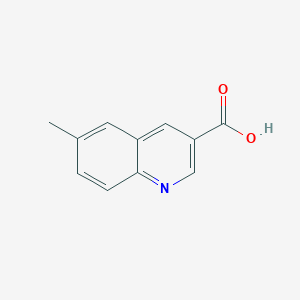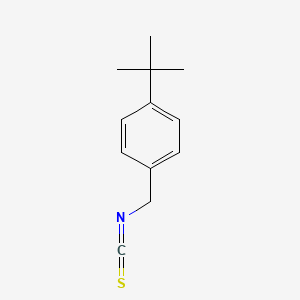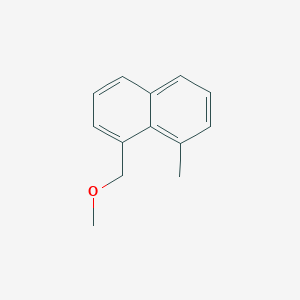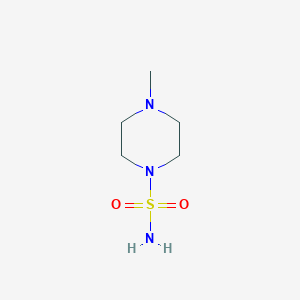
4-Methylpiperazine-1-sulfonamide
Overview
Description
4-Methylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C5H13N3O2S1. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring1.
Synthesis Analysis
The synthesis of 4-Methylpiperazine-1-sulfonamide and its derivatives often involves the reaction of 1,2-diamine derivatives with sulfonium salts2. Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.
Molecular Structure Analysis
The molecular structure of 4-Methylpiperazine-1-sulfonamide consists of a piperazine ring with a methyl group and a sulfonamide group attached4. The molecular weight of this compound is 179.244.
Chemical Reactions Analysis
The chemical reactions involving 4-Methylpiperazine-1-sulfonamide are diverse. They include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylpiperazine-1-sulfonamide are not explicitly mentioned in the search results. However, it is known that sulfonamides are organo-sulfur compounds containing the -SO2NH2 and/or -SO2NH- group6.
Scientific Research Applications
-
Synthetic approaches and applications of sulfonimidates
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of these compounds focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
-
Synthesis of new pyridines with sulfonamide moiety
- Application : The study reported the synthesis of a novel quinoline-based dendrimer-like ionic liquid and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety .
- Method : The synthesis of these new pyridines was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
- Results : All target molecules were achieved in short reaction times and high yields .
-
Detection of sulfonamide residues in food and environmental water
- Application : The study reported the potential of a prepared UCNP@MIFP to detect four sulfonamide residues in food and environmental water .
- Method : The detection was based on the concentration range of 1–10 ng/mL for sulfamerazine, sulfamethazine, sulfathiazole, and sulfafurazole .
- Results : Good linear relationships were obtained over the concentration range, with low limits of detection in the range of 1.37–2.35 ng/mL .
-
Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions
- Application : Sulfonamides form the basis of several groups of drugs. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Method : The structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
- Results : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
-
Synthesis of New Pyridines with Sulfonamide Moiety
- Application : The study reported the synthesis of a novel quinoline-based dendrimer-like ionic liquid and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety .
- Method : The synthesis of these new pyridines was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
- Results : All target molecules were achieved in short reaction times and high yields .
- Sulfonamide Functional Group Chemistry
- Application : Sulfonamide functional group chemistry forms the basis of several groups of drugs. In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Method : Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
- Results : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
Safety And Hazards
The safety data sheet for a similar compound, Methylpiperazine, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if swallowed, in contact with skin, or if inhaled7.
Future Directions
The future directions for research on 4-Methylpiperazine-1-sulfonamide and its derivatives could involve further exploration of their synthesis methods, their potential applications in medicine, and their environmental impact89. Further studies could also investigate the specific mechanism of action of 4-Methylpiperazine-1-sulfonamide and its potential therapeutic uses89.
properties
IUPAC Name |
4-methylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOAFBQWWLHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558987 | |
| Record name | 4-Methylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-sulfonamide | |
CAS RN |
29604-19-1 | |
| Record name | 4-Methylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

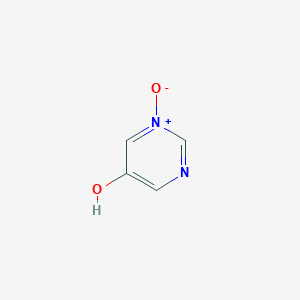


![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)
